Regiospecific C–H Borylation Isolated Yield: 2,7-bis(Bpin)pyrene (94%) vs. 2-(Bpin)pyrene (65%) Under Optimised Catalytic Conditions
Using [{Ir(μ-OMe)cod}₂] (1 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine as ligand in THF at 80°C, pyrene reacts with 2.2 equivalents of B₂pin₂ to give 2,7-bis(Bpin)pyrene in 94% isolated yield; the monosubstituted analog 2-(Bpin)pyrene is obtained in only 65% yield under selectivity-optimised conditions (1.1 equiv B₂pin₂ in hexane). With higher catalyst loading (5 mol%), the isolated yield of the 2,7-bis product reaches 97% [1]. This demonstrates that the bis-borylated product is formed with exceptional efficiency and can be isolated in near-quantitative yield, whereas the monosubstituted analog suffers from competing disubstitution that intrinsically limits its maximum yield [2].
| Evidence Dimension | Isolated yield of Ir-catalysed C–H borylation product |
|---|---|
| Target Compound Data | 2,7-bis(Bpin)pyrene: 94% (1 mol% cat.), 97% (5 mol% cat.) |
| Comparator Or Baseline | 2-(Bpin)pyrene (monosubstituted): 65% (1 mol% cat.), 68% (5 mol% cat.) |
| Quantified Difference | 29–32 percentage points higher yield for the 2,7-bis product vs. the mono product at equivalent catalyst loading |
| Conditions | [{Ir(μ-OMe)cod}₂] / dtbpy catalyst, B₂pin₂, THF or hexane, 80°C, 16 h; gram-scale reactions |
Why This Matters
For procurement, the higher isolated yield directly translates to lower cost per gram of usable boronate ester building block and superior scalability relative to the monosubstituted analog.
- [1] Crawford, A. G.; Liu, Z.; Mkhalid, I. A. I.; Thibault, M.-H.; Schwarz, N.; Alcaraz, G.; Steffen, A.; Collings, J. C.; Batsanov, A. S.; Howard, J. A. K.; Marder, T. B. Chem. Eur. J. 2012, 18 (16), 5022–5035. Scheme 1a and Scheme 3b. View Source
- [2] Crawford, A. G.; Liu, Z.; Mkhalid, I. A. I.; et al. Chem. Eur. J. 2012, 18 (16), 5022–5035. Discussion on competing disubstitution, p. 5023–5024. View Source
